Norhexobarbital

Description

Historical Context of Research on Barbiturate (B1230296) Metabolism and the Identification of Norhexobarbital

The mid-20th century saw a surge in research aimed at elucidating the metabolic fate of barbiturates. Scientists sought to understand how these compounds were modified in the body, a process that dictates their duration of action and elimination. It was within this context that the potential metabolites of hexobarbital (B1194168), including its N-demethylated derivative, this compound, were investigated.

Early studies in the 1950s and 1960s explored the various biotransformation pathways of hexobarbital. Research published in the mid-1960s referenced earlier work that had considered the formation of this compound. For instance, a 1966 review in the Annual Review of Pharmacology highlighted conflicting findings regarding the conversion of hexobarbital to this compound in mice, citing studies by Deininger and by Bush & Parrish. annualreviews.org This scholarly debate underscored the initial challenges in definitively identifying and quantifying metabolic pathways. These early investigations, often relying on less sophisticated analytical techniques than are available today, laid the groundwork for a more detailed understanding of drug metabolism, confirming that N-demethylation was a possible, albeit sometimes minor, metabolic route for N-methylated barbiturates.

Biochemical Significance of this compound as a Metabolite

The biochemical significance of this compound is primarily understood through its position within the metabolic cascade of its parent compound, hexobarbital. The metabolism of hexobarbital is a multi-step process predominantly occurring in the liver and mediated by the cytochrome P450 enzyme system.

The primary and major metabolic pathway of hexobarbital does not lead to this compound but instead involves oxidative processes. The initial and most significant step is the hydroxylation of the cyclohexenyl ring to form 3'-hydroxyhexobarbital (B1209205). This reaction is catalyzed by cytochrome P450 enzymes, particularly isoforms like CYP2C19 and CYP2B6. This metabolite can then undergo further oxidation to 3'-oxohexobarbital (B1213325).

| Metabolic Pathway | Enzyme System | Resulting Metabolite(s) | Significance |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 (e.g., CYP2C19, CYP2B6) | 3'-hydroxyhexobarbital | Major pathway |

| Oxidation | Dehydrogenases | 3'-oxohexobarbital | Further metabolism of 3'-hydroxyhexobarbital |

| N-demethylation | Cytochrome P450 | This compound | Minor pathway |

Overview of Current Research Trajectories for this compound

Current direct research focusing specifically on the pharmacological or therapeutic properties of this compound is limited. Its primary role in contemporary science is that of a reference standard or a biomarker in metabolic and toxicological studies. For instance, in forensic toxicology, the detection of this compound in biological samples can serve as an indicator of hexobarbital exposure.

Furthermore, the study of minor metabolites like this compound can provide valuable insights into the broader principles of drug metabolism. Understanding why certain metabolic pathways are favored over others and how factors such as species differences or genetic polymorphisms influence these pathways remains an active area of pharmacological research. While this compound itself may not be the subject of major research initiatives, its existence and the pathways that form it continue to be relevant to the fields of drug metabolism, analytical chemistry, and toxicology. The compound serves as a piece of the complex puzzle of how xenobiotics are processed, contributing to the development of safer and more effective drugs.

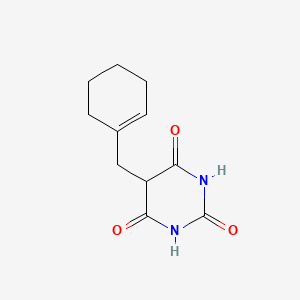

Structure

3D Structure

Properties

CAS No. |

718-67-2 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

5-(cyclohexen-1-ylmethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H14N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2,(H2,12,13,14,15,16) |

InChI Key |

KGANTANPQNMAFV-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)CC2C(=O)NC(=O)NC2=O |

Canonical SMILES |

C1CCC(=CC1)CC2C(=O)NC(=O)NC2=O |

Synonyms |

5-(1-cyclohexen-1-yl)-5-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione norhexobarbital norhexobarbital, 2-(14)C-labeled cpd norhexobarbital, monosodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Norhexobarbital

Strategies for the Total Synthesis of Norhexobarbital

The reviewed scientific literature does not extensively detail specific published methodologies for the total synthesis of this compound from basic chemical building blocks. This compound is primarily recognized in the context of its role as a metabolite of hexobarbital (B1194168). General strategies for the synthesis of barbiturates typically involve the condensation of a suitably substituted malonic ester with urea (B33335) or a urea derivative. For this compound, this would theoretically necessitate the synthesis of a malonic ester precursor bearing both a cyclohexenyl and an ethyl group at the α-carbon. While general principles of total synthesis in organic chemistry, such as retrosynthetic analysis and the sequential application of various organic reactions, are well-established for complex molecules, specific, detailed routes for the total synthesis of this compound are not prominently documented in the searched scientific databases. nih.govucdavis.eduescholarship.orgchemrxiv.org

Synthesis of this compound Analogs and Deuterated Derivatives for Research Applications

The synthesis of analogs and isotopically labeled derivatives, particularly deuterated compounds, is a significant strategy in chemical research. Deuteration can be employed to investigate metabolic pathways, elucidate reaction mechanisms, and improve pharmacokinetic properties of drug candidates by leveraging the kinetic isotope effect, which can alter metabolic rates. nih.govnih.govresearchgate.netgoogle.comrsc.org While specific published synthetic routes for this compound analogs or deuterated derivatives were not found in the examined literature, general approaches for incorporating deuterium (B1214612) include using deuterated reagents (e.g., D₂O, deuterated solvents) in synthetic steps or employing deuterated starting materials. For instance, reactions involving H/D exchange, often catalyzed by metals or acids/bases in the presence of a deuterium source like D₂O, can introduce deuterium atoms at specific positions. rsc.org Alternatively, if a deuterated cyclohexene (B86901) or ethyl precursor were available, it could be integrated into the synthesis of the this compound scaffold. The synthesis of analogs would typically involve modifying established barbiturate (B1230296) synthesis pathways to introduce desired structural variations. nih.gov

Table 1: General Approaches to Deuteration and Analog Synthesis

| Deuteration Strategy/Analog Synthesis | General Principle/Purpose | Potential Application to this compound | Cited Reference (General Principle) |

| Deuteration via H/D Exchange | Incorporating deuterium using D₂O or deuterated solvents, often metal-catalyzed. | Site-specific labeling for metabolic studies or mechanistic investigations. | rsc.org |

| Deuteration via Labeled Precursors | Synthesizing or obtaining precursors with deuterium atoms already incorporated. | Creating deuterated analogs for pharmacokinetic (PK) studies or as internal standards for mass spectrometry. | nih.govnih.gov |

| Synthesis of Analogs | Modifying known synthetic routes to introduce structural variations. | Investigating structure-activity relationships (SAR) or developing compounds with altered properties. | nih.gov |

Stereoselective Synthetic Approaches to this compound Isomers

This compound, with its structure 5-cyclohexen-1-yl-5-ethylbarbituric acid, possesses a chiral center at the C5 carbon of the barbituric acid ring, meaning it exists as a pair of enantiomers. ethz.chmasterorganicchemistry.comredalyc.org Stereoselective synthesis aims to produce one enantiomer in excess over the other. Common strategies employed in organic synthesis to achieve stereocontrol include utilizing chiral starting materials (chiral pool synthesis), employing chiral auxiliaries that temporarily attach to the molecule to direct stereochemistry, or utilizing enantioselective catalysis. ethz.ch Resolution of a racemic mixture, either through chemical means (e.g., forming diastereomeric salts) or chromatographic techniques (e.g., chiral HPLC), is another established method for separating enantiomers. ethz.ch However, specific published methodologies detailing the stereoselective synthesis or resolution of individual this compound enantiomers were not identified in the reviewed scientific literature. General principles of asymmetric synthesis and chiral resolution would be applicable if the synthesis of specific enantiomers were pursued. redalyc.orgmdpi.comunimi.it

Advanced Chemical Purification Techniques for this compound and its Derivatives

The isolation and purification of this compound and its synthesized derivatives are crucial steps to ensure high purity for analytical and research purposes. Several advanced chemical purification techniques are routinely utilized in organic synthesis.

Chromatographic Methods: These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and efficiency for both analytical and preparative scale purifications, separating compounds based on polarity, size, or other chemical properties. hilarispublisher.comufc.br

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method commonly used for monitoring reaction progress and performing preliminary separations or purity checks. hilarispublisher.comru.nl

Column Chromatography: This preparative technique involves separating compounds by passing a solution through a column packed with a solid adsorbent (e.g., silica (B1680970) gel, alumina) and eluting with a solvent or solvent gradient. hilarispublisher.comemu.edu.tr

Gas Chromatography (GC): Primarily an analytical technique, GC can also be used for purifying volatile compounds, often coupled with mass spectrometry (GC-MS) for compound identification and purity assessment. hilarispublisher.comru.nl

Crystallization/Recrystallization: For solid compounds, crystallization is a primary purification method. It involves dissolving the crude material in a minimal amount of hot solvent, followed by slow cooling to allow pure crystals to form, leaving impurities in the mother liquor. emu.edu.trwikipedia.org

Solvent Extraction: This technique leverages the differential solubility of compounds in immiscible solvents to separate them. hilarispublisher.comwikipedia.org

Spectroscopic Analysis for Purity Confirmation: While not purification methods themselves, techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are indispensable for confirming the identity and assessing the purity of isolated compounds. hilarispublisher.comemu.edu.trresearchgate.net

Metabolic Biotransformation Pathways and Enzymatic Systems Involved in Norhexobarbital Formation

Formation of Norhexobarbital from Hexobarbital (B1194168) Biotransformation

The conversion of hexobarbital to this compound is a Phase I metabolic reaction. slideshare.netfiveable.me This demethylation is a critical step that alters the chemical structure of the parent compound, influencing its subsequent metabolic fate. annualreviews.org

The N-demethylation of hexobarbital is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are membrane-bound monooxygenases located primarily in the endoplasmic reticulum of liver cells. mdpi.comwikipedia.org These enzymes are fundamental to the metabolism of a vast array of foreign compounds (xenobiotics). wikipedia.org

Several CYP isozymes are implicated in the metabolism of hexobarbital. mdpi.comiu.edu Specifically, enzymes such as those in the CYP2C family, including CYP2C19, are known to metabolize hexobarbital. iu.eduresearchgate.net The N-demethylation reaction is a common catalytic function of these enzymes. tandfonline.comacs.org The activity of the N-demethylating enzyme system can be significantly influenced by prior administration of other drugs, which can either induce or inhibit the enzymes. annualreviews.orgnih.gov For instance, pretreatment with phenobarbital (B1680315) has been shown to dramatically increase the N-demethylating activity of rat liver for several N-methylated barbituric acids. annualreviews.org Conversely, various compounds can act as competitive inhibitors of microsomal N-demethylation. annualreviews.org

Hexobarbital is a chiral molecule, existing as two enantiomers: (S)-(+)-hexobarbital and (R)-(−)-hexobarbital. mdpi.comkarger.com The metabolism of hexobarbital exhibits stereoselectivity, meaning that enzymes interact differently with each enantiomer. karger.comebi.ac.uk Studies in rats have shown a clear stereoselective difference in the interaction of hexobarbital enantiomers with liver microsomes. karger.comcapes.gov.br The (+)-isomer is generally metabolized to a greater degree than the (–)-isomer in both control and phenobarbital-induced microsomal preparations. karger.comcapes.gov.br This preference is also observed in the stimulation of NADPH oxidation and the inhibition of the N-demethylation of other drugs like ethylmorphine, where (+)-hexobarbital is more effective. karger.comcapes.gov.br

While the most detailed research on stereoselectivity has focused on the hydroxylation pathway, the N-demethylation reaction is subject to the same enzymatic systems and, therefore, is also stereoselective. researchgate.net Key amino acid residues within the active site of CYP enzymes, such as CYP2C19, are crucial in determining the stereoselective oxidation of the hexobarbital enantiomers. researchgate.net

Subsequent Metabolic Fates of this compound

Once formed, this compound can either be excreted from the body or undergo further metabolic transformations. ru.nl The specific fate of this compound can vary depending on the species. For example, in dogs, a portion of a this compound dose (around 13%) has been observed to be excreted in the urine unchanged. ru.nl

Phase II metabolic reactions involve the conjugation of a drug or its metabolite with an endogenous, polar molecule. fiveable.mereactome.orgnumberanalytics.com This process significantly increases the water solubility of the compound, which facilitates its elimination from the body, typically via the kidneys. fiveable.meusmlestrike.com The primary Phase II pathways include glucuronidation, sulfation, and acetylation. numberanalytics.comusmlestrike.com

While the hydroxylated metabolites of hexobarbital are known to undergo extensive glucuronidation, wikipedia.orgebi.ac.uk specific data on the Phase II conjugation of this compound itself is limited. However, it is a general principle of drug metabolism that metabolites formed in Phase I, such as this compound, can serve as substrates for Phase II enzymes. numberanalytics.comusmlestrike.com Therefore, it is plausible that this compound could be conjugated with molecules like glucuronic acid or sulfate (B86663) to form more readily excretable products.

There is evidence to suggest that the metabolic pathway is not always linear. Research has indicated that N-demethylation can occur after the hexobarbital molecule has already been oxidized. annualreviews.org Studies in dogs found that the relatively large amounts of ketothis compound (this compound with an oxidized cyclohexenyl ring) that were isolated likely arose from the demethylation of 3'-hydroxyhexobarbital (B1209205) or 3'-oxohexobarbital (B1213325), which are the primary oxidative metabolites of hexobarbital. annualreviews.org Furthermore, it was demonstrated that both hydroxy- and ketohexobarbital are demethylated more rapidly than hexobarbital itself, suggesting that oxidation can facilitate subsequent N-demethylation. annualreviews.org This points to a complex interplay between different metabolic pathways.

Species-Specific Differences in this compound Metabolism

The rate and pathway of hexobarbital metabolism, including its N-demethylation to this compound, show significant variation among different animal species. annualreviews.orgcapes.gov.brsemanticscholar.org

In some species, N-demethylation is a very minor pathway. For instance, quantitative analysis in whole mice revealed that the demethylation of hexobarbital is a negligible reaction. annualreviews.org In normal rats, the activity of the N-demethylating enzyme has been shown to be quite low compared to the principal metabolic reaction of side-chain oxidation. annualreviews.org

In contrast, other species exhibit more significant demethylation activity. Microsomes isolated from rabbit liver were found to be more active in demethylating certain barbiturates than those from rat liver. annualreviews.org The response to metabolic inhibitors also differs between species; for example, the inhibitor SKF 525-A was found to competitively inhibit hexobarbital hydroxylation in rat liver microsomes but noncompetitively in rabbit liver microsomes. capes.gov.brresearchgate.net

Sex differences within a species also play a crucial role. In rats, the activities for hexobarbital hydroxylation and aminopyrine (B3395922) N-demethylation are markedly higher in males and are dependent on androgens. semanticscholar.orgresearchgate.netdrug-interaction-research.jp This sex-dependent regulation of metabolism appears to be present in rats but not in other species like mice and rabbits. semanticscholar.org

Table 1: Summary of Species-Specific Factors in Hexobarbital N-Demethylation

| Species | N-Demethylation Activity | Key Findings | References |

|---|---|---|---|

| Mouse | Negligible / Very Low | Demethylation is not a significant metabolic pathway. | annualreviews.org |

| Rat | Low (in normal state) | N-demethylation is a minor pathway compared to hydroxylation. Activity is androgen-dependent (higher in males) and can be induced by other drugs. | annualreviews.orgsemanticscholar.orgresearchgate.net |

| Rabbit | Active | Rabbit liver microsomes are generally more active in demethylating barbiturates than rat microsomes. | annualreviews.org |

| Dog | Active | Evidence suggests formation of ketothis compound, indicating interplay between oxidation and demethylation. | annualreviews.org |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Hexobarbital | | 3'-hydroxyhexobarbital | | 3'-oxohexobarbital | | Ketothis compound | | Ethylmorphine | | Aminopyrine | | SKF 525-A (proadifen) | | Phenobarbital | | Glucuronic acid | | Sulfate |

In Vitro Experimental Models for this compound Metabolic Studies

In vitro models are indispensable for characterizing the metabolic fate of drugs like hexobarbital. ru.nl These systems range in complexity from subcellular fractions to whole cells, each offering unique advantages for studying specific aspects of biotransformation. ru.nlaminer.org The primary models used to investigate the formation of this compound include hepatic microsomal systems, isolated hepatocyte systems, and recombinant enzyme systems. ru.nlohsu.edu

Hepatic microsomes are vesicular fragments of the endoplasmic reticulum isolated from liver homogenates. slideshare.net They are a cornerstone of in vitro drug metabolism research because they contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) monooxygenase system. slideshare.netwikipedia.org These systems are instrumental in studying the oxidative reactions that lead to the formation of this compound from its parent compound, hexobarbital. drug-interaction-research.jp

Research using hepatic microsomal preparations has provided significant insights into hexobarbital metabolism. Studies have shown that hexobarbital is metabolized by the microsomal mixed-function oxidase system, with its metabolism being more closely related to cytochrome P-450 dependent enzyme activity. drug-interaction-research.jp The rate of hexobarbital metabolism in liver microsomes can vary significantly between species, such as rats, rabbits, and mice, underscoring the importance of considering species differences in drug metabolism studies. annualreviews.org Furthermore, the duration of incubation is a critical factor, as linearity of metabolism can differ; for instance, rat liver microsomes showed deviation from linearity much earlier than rabbit or mouse liver microsomes. annualreviews.org

Microsomal systems are also widely used to investigate the inhibition and induction of enzymes. For example, the antithyroid drug methimazole (B1676384) has been shown to competitively inhibit the hepatic metabolism of hexobarbital in a 9,000 x g supernatant incubation mixture. drug-interaction-research.jp Conversely, pretreatment of animals with certain compounds, like chlordane, can lead to an increase in the activity of hepatic microsomal enzymes that metabolize hexobarbital. annualreviews.org

| Experimental System | Parameter Measured | Key Finding | Reference |

|---|---|---|---|

| Rat, Rabbit, and Mouse Liver Microsomes | Rate of Metabolism | Significant interspecies differences in metabolic rates were observed. | annualreviews.org |

| Mouse Liver 9,000 x g Supernatant | Inhibition by Methimazole | Methimazole demonstrated competitive inhibition of hexobarbital metabolism. | drug-interaction-research.jp |

| Rat and Rabbit Liver Microsomes | Enzyme Induction | Pretreatment with hexobarbital stimulated its own in vitro metabolism. | annualreviews.org |

| Rat Liver Microsomes | Oxygen Dependence (Apparent KmO2) | The apparent KmO2 value for hexobarbital metabolism was determined to be 4.3 ± 0.4 µM. researchgate.net | researchgate.net |

Isolated hepatocytes, which are intact liver cells, represent a more physiologically complete in vitro model compared to microsomes. ru.nlnih.gov These systems retain the cellular architecture, including the cell membrane and the full complement of metabolic enzymes in their natural intracellular environment. ru.nl This allows for the investigation of not only Phase I reactions like this compound formation but also subsequent Phase II conjugation reactions, as well as cellular uptake and efflux processes. nih.govaminer.org

Studies using suspensions of isolated rat hepatocytes have been shown to be a valuable metabolic model. aminer.org The rates of metabolism and clearance values for barbiturates determined in hepatocytes are often more similar to those observed in more complex systems like the isolated perfused rat liver than values obtained with microsomal preparations. aminer.org This suggests that hepatocytes can provide a more accurate prediction of in vivo metabolism. aminer.org

Advanced hepatocyte models, such as those involving immobilized or perfused cells, have been developed to improve cell activity and longevity by enhancing oxygenation and reducing the buildup of waste products. nih.gov These systems are effective for studying biotransformation reactions, including the hydroxylation of hexobarbital. nih.gov Research has also utilized hepatocytes to examine the dependence of metabolic reactions on factors like oxygen concentration, revealing that substantial intracellular oxygen gradients can exist. researchgate.net

| Experimental System | Parameter Measured | Key Finding | Reference |

|---|---|---|---|

| Isolated Rat Hepatocytes | Comparison with Microsomes | Metabolite formation and clearance values in hepatocytes were more comparable to in vivo results than those from 9000 g supernatant (microsomal) preparations. aminer.org | aminer.org |

| Isolated Rat Hepatocytes | Oxygen Dependence (Apparent KmO2) | The apparent KmO2 for cytochrome P-450-dependent hexobarbital oxidation was 6.4 ± 1.7 µM. researchgate.net | researchgate.net |

| Immobilized/Perfused Hepatocytes | Phase I Biotransformation | Demonstrated efficient hexobarbital hydroxylation, showcasing the model's utility for studying xenobiotic metabolism. nih.gov | nih.gov |

Recombinant enzyme systems are the simplest in vitro test systems available for studying drug metabolism. bioivt.com This technology involves expressing a single, specific drug-metabolizing enzyme in a host cell system (such as bacteria, yeast, or insect cells) that naturally lacks that enzymatic activity. bioivt.comanr.fr The primary advantage of this approach is the ability to unequivocally identify which specific enzyme is responsible for a particular metabolic reaction, such as the conversion of hexobarbital to this compound. bioivt.com

This method is crucial for "reaction phenotyping," which aims to pinpoint the enzymes involved in a drug candidate's metabolic clearance. bioivt.com For hexobarbital, research indicates that its metabolism is catalyzed by cytochrome P450 enzymes, with CYP2B1 being identified as a key isozyme involved in its hydroxylation. wikipedia.org By using a recombinant CYP2B1 system, researchers can study the kinetics of this specific reaction in complete isolation, free from the influence of other competing metabolic pathways. wikipedia.orgbioivt.com These systems are therefore invaluable for detailed mechanistic studies, including determining kinetic parameters (Km, Vmax) and assessing the potential for drug-drug interactions through enzyme inhibition. annualreviews.orgbioivt.com

| Component | Description | Purpose in Studying this compound Formation | Reference |

|---|---|---|---|

| Recombinant Enzyme | A specific human enzyme (e.g., CYP2B1) produced in a host cell line. | To isolate the activity of a single enzyme and confirm its role in the N-demethylation of Hexobarbital. | wikipedia.orgbioivt.com |

| Host System | Bacterial (e.g., E. coli), yeast, or insect cells (e.g., baculovirus system). | To provide the cellular machinery for producing the target enzyme without contributing background metabolic activity. | anr.frnih.gov |

| Assay Type | Incubation of the enzyme with the substrate (Hexobarbital) and necessary cofactors (e.g., NADPH). | To measure the rate of this compound formation and determine enzyme kinetics (Km, Vmax) and inhibition constants (Ki). | nih.gov |

Advanced Analytical Methodologies for Norhexobarbital Detection and Quantification in Research Matrices

Spectroscopic and Spectrometric Approaches to Norhexobarbital Characterization

Ultraviolet (UV) Spectrophotometry in this compound Quantification

UV spectrophotometry is a widely used analytical technique for the quantification of various chemical compounds, including barbiturates and their metabolites. This method relies on the absorption of ultraviolet light by the molecule at specific wavelengths. While specific UV absorption maxima for this compound are not extensively detailed in the provided search results, general principles for barbiturate (B1230296) analysis suggest that UV spectrophotometry can be employed, often following a separation step like Thin-Layer Chromatography (TLC) ru.nlannualreviews.org. For instance, a study on phenobarbital (B1680315) (a related barbiturate) utilized UV spectrophotometry for quantification after separation and chemical modification annualreviews.org. The sensitivity and specificity of UV spectrophotometry can be enhanced when coupled with chromatographic techniques, making it a viable option for this compound analysis in research settings, provided its chromophore allows for sufficient absorbance banglajol.infoscielo.brnih.govgerpac.eu.

Electrophoretic and Other Separation Techniques for this compound

A variety of separation techniques are crucial for the accurate analysis of this compound, particularly in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating and quantifying compounds like this compound. Studies have demonstrated the use of HPLC for the enantiospecific determination of Hexobarbital (B1194168) and its metabolites, including this compound, in biological fluids nih.govcapes.gov.br. For example, an HPLC method using an α1-acid glycoprotein (B1211001) column was developed for the simultaneous determination of Hexobarbital enantiomers in rat plasma, with UV detection capes.gov.br. Another study utilized Ultra-High-Performance Liquid Chromatography coupled with mass spectrometry (UHPLC-MS) for metabolite profiling, which could be applied to this compound researchgate.net. HPLC methods often involve simple liquid-liquid extraction or solid-phase extraction for sample preparation nih.govcapes.gov.brijsra.net.

Gas Chromatography (GC) : GC, particularly when coupled with Mass Spectrometry (GC-MS), is another highly sensitive and specific technique for analyzing barbiturates and their metabolites ru.nlnih.gov. GC-MS has been employed for the enantiospecific quantification of Hexobarbital and its metabolites after derivatization (e.g., with pentafluorobenzyl and trimethylsilyl (B98337) groups) and solid-phase extraction from plasma and urine nih.gov. GC offers the advantage of high specificity and sensitivity, making it suitable for trace analysis ru.nl.

Thin-Layer Chromatography (TLC) : TLC has been used for the separation of Hexobarbital and its metabolites, including this compound ebi.ac.ukscispace.com. While TLC is a simpler technique, it may be less sensitive and quantitative compared to HPLC or GC-MS ru.nl.

Capillary Electrophoresis (CE) : While not explicitly detailed for this compound in the provided search snippets, CE is a separation technique that can be applied to charged or polarizable molecules and is often used for drug analysis ebi.ac.ukiosrphr.org.

Method Validation and Quality Control in this compound Analytical Research

Ensuring the reliability and accuracy of analytical methods for this compound requires rigorous validation and ongoing quality control. Key validation parameters, as outlined by guidelines such as ICH, include:

Linearity : Demonstrating that the method provides results proportional to the analyte concentration within a defined range scielo.briosrphr.orgeuropa.euaustinpublishinggroup.comofnisystems.comchromatographyonline.comnih.gov.

Accuracy : The closeness of the test results to the true value, often assessed through recovery studies or comparison with reference standards scielo.briosrphr.orgeuropa.euaustinpublishinggroup.comofnisystems.comchromatographyonline.comnih.govaoac.orgnpra.gov.myresearchgate.net.

Precision : The agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility iosrphr.orgeuropa.euaustinpublishinggroup.comofnisystems.comchromatographyonline.comnih.govaoac.orgnpra.gov.myresearchgate.netnpra.gov.my.

Selectivity/Specificity : The ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample iosrphr.orgeuropa.euaustinpublishinggroup.comnpra.gov.myresearchgate.net.

Limit of Detection (LOD) : The lowest amount of analyte that can be detected but not necessarily quantified scielo.breuropa.euaustinpublishinggroup.comchromatographyonline.comnih.govaoac.orgnpra.gov.mybsmrau.edu.bd.

Limit of Quantification (LOQ) : The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy scielo.breuropa.euaustinpublishinggroup.comofnisystems.comchromatographyonline.comnih.govaoac.orgnpra.gov.myresearchgate.netbsmrau.edu.bd.

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as temperature, mobile phase composition, or flow rate scielo.briosrphr.orgaustinpublishinggroup.comofnisystems.comchromatographyonline.com.

Quality control (QC) is integral to analytical research, involving the use of control charts and control samples to monitor the performance of the analytical system over time nordtest.infosolubilityofthings.commicrorite.comsustainability-directory.comnih.gov. These measures ensure that the analytical process remains within established limits, guaranteeing the reliability of the generated data nordtest.infosolubilityofthings.commicrorite.comsustainability-directory.comnih.gov.

Sample Preparation Strategies for this compound Analysis in Biological and In Vitro Systems

Effective sample preparation is critical for the successful analysis of this compound in biological matrices (e.g., plasma, urine) and in vitro systems. The primary objectives are to dissolve the analyte, remove interfering substances, and potentially pre-concentrate the analyte taylorfrancis.comchromatographyonline.com.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE) : This involves partitioning the analyte between two immiscible liquid phases. LLE has been used in conjunction with GC-MS for Hexobarbital metabolite analysis ru.nlnih.gov.

Solid-Phase Extraction (SPE) : SPE utilizes a solid sorbent material to retain the analyte, followed by elution with a suitable solvent. SPE is a widely adopted technique for extracting drugs and metabolites from biological samples due to its efficiency and ability to remove matrix components nih.govtaylorfrancis.comchromatographyonline.comdpxtechnologies.com. It has been employed in the analysis of Hexobarbital and its metabolites nih.gov.

Protein Precipitation : A simpler method often used to remove proteins from biological samples before chromatographic analysis. However, it may lead to loss of the analyte austinpublishinggroup.comtaylorfrancis.comchromatographyonline.com.

Derivatization : For techniques like GC-MS, this compound may require derivatization (e.g., with pentafluorobenzyl or trimethylsilyl groups) to enhance its volatility and detectability nih.gov.

The choice of sample preparation method depends on the specific analytical technique to be used, the nature of the biological matrix, and the concentration of this compound expected taylorfrancis.comchromatographyonline.comdpxtechnologies.com.

Molecular and Receptor Level Pharmacological Investigations of Norhexobarbital

In Vitro Binding Studies of Norhexobarbital with Neurotransmitter Receptors

Barbiturates, as a class, are known to interact with various neurotransmitter receptors, with their primary target being the GABAA receptor. While specific in vitro binding studies detailing this compound's affinity for individual neurotransmitter receptors are not extensively documented in the provided literature, its mechanism of action is understood through its class effects.

Interactions with GABAA Receptor Subtypes

This compound, like other barbiturates, functions as a positive allosteric modulator (PAM) of GABAA receptors wikipedia.orgnih.govnih.govnih.govnih.govmdpi.com. These receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system rcsb.orgnih.gov. Barbiturates bind to allosteric sites on the GABAA receptor, distinct from the primary binding site of the endogenous ligand GABA wikipedia.orgrcsb.org. The specific subunit composition of the GABAA receptor complex significantly influences the affinity and efficacy of barbiturate (B1230296) binding and modulation nih.govnih.govfrontiersin.orgsophion.com. While the literature indicates that barbiturates interact with various GABAA receptor subtypes, specific data on this compound's preference or differential affinity for particular subtypes (e.g., those containing specific α or β subunits) is not detailed in the reviewed sources. Generally, the α subunit appears to play a crucial role in mediating barbiturate activity nih.gov.

Allosteric Modulation Mechanisms at the GABAA Receptor

The allosteric modulation of GABAA receptors by barbiturates, including this compound, involves enhancing the inhibitory effects of GABA. This potentiation is achieved by altering the gating properties of the chloride ion channel coupled to the receptor nih.govguidetopharmacology.orgnih.govumich.edu. Specifically, barbiturates are understood to increase the duration of chloride channel opening nih.govguidetopharmacology.orgnih.gov or to increase the rates of channel opening umich.edu. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability wikipedia.orgguidetopharmacology.orgyoutube.com. This mechanism is distinct from that of benzodiazepines, which primarily increase the frequency of channel opening, whereas barbiturates tend to prolong the duration of existing openings wikipedia.orgwikipedia.org.

Enzymatic Interactions and Modulations by this compound (Cellular and Biochemical Contexts)

The metabolism of xenobiotics, including drugs like barbiturates, is largely mediated by hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily nih.govcriver.commdpi.com. This compound itself is a known metabolite of hexobarbital (B1194168), indicating its involvement in metabolic pathways likely catalyzed by CYP enzymes umich.eduyoutube.com.

Enzyme Induction and Inhibition Mechanisms (In Vitro Studies)

Barbiturates are well-established inducers of various CYP isoforms, notably CYP2B and CYP3A subfamilies nih.govevotec.comnih.gov. This induction typically occurs through receptor-mediated transcriptional gene activation, leading to increased synthesis of these enzymes criver.com. While studies have characterized the enzyme-inducing properties of other barbiturates like phenobarbital (B1680315), specific in vitro studies detailing this compound's direct induction or inhibition mechanisms on particular CYP enzymes, or other hepatic enzymes, are not explicitly provided in the reviewed literature. However, based on its classification as a barbiturate, it is plausible that this compound may exhibit similar enzyme-modulating properties, contributing to drug-drug interactions through altered metabolic rates of co-administered substances.

Theoretical and Computational Pharmacological Modeling of this compound

Theoretical and computational approaches, such as molecular docking and molecular dynamics simulations, are critical tools in modern drug discovery for understanding ligand-protein interactions, predicting binding affinities, and elucidating mechanisms of action nih.govmdpi.comijddr.inwustl.edujapsonline.comfrontiersin.orgresearchgate.net. These methods can map binding sites and analyze the dynamic behavior of protein-ligand complexes.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs (In Silico Predictions)

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in predicting the biological activity of chemical compounds based on their molecular structure. For this compound and its analogs, QSAR models aim to correlate structural descriptors with pharmacological effects, enabling the design of novel compounds with potentially enhanced or altered activities. These in silico approaches provide a cost-effective and efficient way to screen virtual libraries of compounds before undertaking extensive experimental synthesis and testing.

Research in this area typically involves selecting a set of this compound analogs with known biological activities. Various molecular descriptors, such as physicochemical properties (e.g., lipophilicity, molecular weight, polar surface area), topological indices, and electronic parameters, are calculated for each analog. These descriptors are then used as input variables in statistical or machine learning algorithms (e.g., multiple linear regression, support vector machines, random forests) to build predictive models. The developed QSAR models can then be used to predict the activity of new, untested this compound derivatives. For instance, studies might focus on predicting binding affinity to specific receptors or predicting metabolic stability based on structural features. The accuracy and reliability of these models are validated using techniques like cross-validation and by testing their performance on an independent set of compounds.

Quantum Chemical Calculations for this compound Conformational Analysis

Quantum chemical calculations provide a fundamental understanding of molecular structure, electronic properties, and energy landscapes. For this compound, these calculations are crucial for determining its preferred three-dimensional conformations and understanding how these conformations relate to its biological interactions. Techniques such as Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry of this compound, yielding its lowest energy conformers.

These calculations can reveal key information about the molecule's electronic distribution, such as charge densities and electrostatic potential maps. Such data is vital for understanding non-covalent interactions, like hydrogen bonding or pi-pi stacking, that this compound might engage in with biological targets, such as receptor binding sites. By analyzing the energy differences between various conformers, researchers can identify the most stable spatial arrangements of the atoms within the molecule. This conformational flexibility and the energy required to transition between different forms can significantly influence how effectively this compound binds to its target and elicits a pharmacological response. Furthermore, quantum chemical calculations can predict spectroscopic properties (e.g., IR, NMR) which can be compared with experimental data for further validation of the calculated structures.

Mechanistic Insights into Norhexobarbital S Biochemical Activity in Vitro and Cellular Levels

Pathways of Enzyme Induction/Inhibition by Norhexobarbital (Biochemical Mechanisms)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a vast array of xenobiotics, including drugs numberanalytics.commdpi.comwuxiapptec.comnih.govnih.govnih.govmedicineslearningportal.orgtg.org.au. The activity of these enzymes can be modulated by compounds through two primary biochemical mechanisms: induction and inhibition numberanalytics.commdpi.comwuxiapptec.comnih.gov.

Enzyme Induction refers to the process by which exposure to a xenobiotic or endogenous compound leads to an increase in the synthesis and activity of specific enzymes numberanalytics.comnih.gov. This typically involves the binding of an inducer molecule to a receptor, such as the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), or aryl hydrocarbon receptor (AhR) numberanalytics.commdpi.comnih.govwashington.edu. Upon activation, these receptors translocate to the nucleus and bind to specific DNA sequences, promoting the transcription of genes encoding drug-metabolizing enzymes numberanalytics.commdpi.comnih.govwashington.edu. This results in increased mRNA levels and subsequent protein synthesis, leading to higher enzyme concentrations and activity numberanalytics.commdpi.comnih.govwashington.edunih.gov. Enzyme induction is generally a slower process compared to inhibition, often requiring hours to days to manifest fully mdpi.comwashington.edu.

Enzyme Inhibition , conversely, describes the reduction of enzyme activity by a specific compound mdpi.comwuxiapptec.commicrobenotes.comjuniperpublishers.com. Inhibition can be categorized into reversible and irreversible types. Reversible inhibition occurs when the inhibitor binds to the enzyme non-covalently and can dissociate, allowing enzyme activity to be restored mdpi.commicrobenotes.comjuniperpublishers.commicrobenotes.com. This includes competitive, non-competitive, and uncompetitive inhibition, depending on where the inhibitor binds relative to the substrate mdpi.commicrobenotes.comjuniperpublishers.commicrobenotes.com. Irreversible inhibition, often termed mechanism-based inhibition, involves the formation of a reactive metabolite from the inhibitor by the enzyme itself. This reactive metabolite then forms a stable, often covalent, complex with the enzyme, leading to its inactivation nih.govnih.gov. Mechanism-based inhibition is typically time-dependent and requires the enzyme to metabolize the inhibitor to exert its effect nih.gov. Inhibition can occur more rapidly than induction mdpi.commedicineslearningportal.org.

Barbiturates, as a chemical class, are known to interact with CYP enzymes ru.nl. Studies have investigated the kinetics of various barbiturates, including this compound, in relation to cytochrome P450 enzymes using in vitro liver preparations ru.nl. Furthermore, this compound is known to undergo metabolic transformation in biological systems, indicating an interaction with metabolic enzymes archive.org. While these findings establish this compound's engagement with metabolic enzyme systems, the specific CYP isoforms that this compound may induce or inhibit, and the detailed biochemical pathways governing these interactions, are not explicitly detailed in the provided literature.

Key Mechanisms of Cytochrome P450 Enzyme Modulation

| Mechanism | Description | Key Mediators/Receptors | Notes |

| Enzyme Induction | Increase in the synthesis and activity of drug-metabolizing enzymes, typically leading to enhanced metabolism of other xenobiotics. | Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), Aryl hydrocarbon Receptor (AhR) numberanalytics.commdpi.comnih.govwashington.edu | Involves transcriptional activation of genes encoding enzymes. A slower process compared to inhibition mdpi.comwashington.edu. |

| Enzyme Inhibition | Reduction in the activity of drug-metabolizing enzymes. | Varies depending on inhibitor and enzyme | Can be reversible (competitive, non-competitive, uncompetitive) or irreversible (mechanism-based) mdpi.comnih.govmicrobenotes.comjuniperpublishers.commicrobenotes.comnih.gov. Mechanism-based inhibition involves reactive metabolite formation leading to enzyme inactivation nih.gov. Can occur rapidly mdpi.commedicineslearningportal.org. |

Future Directions and Emerging Research Avenues for Norhexobarbital Studies

Advancements in High-Throughput Analytical Techniques for Norhexobarbital Profiling

The field of analytical chemistry is continuously advancing, offering enhanced capabilities for the precise and efficient profiling of chemical compounds. High-throughput analytical techniques are crucial for rapidly separating, identifying, and quantifying substances, which is vital for comprehensive research into compounds like this compound. Modern methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) provide exceptional sensitivity and specificity, enabling the detection of this compound and its potential metabolites or degradation products even at trace levels in complex matrices ijpsjournal.comsolubilityofthings.comresearchgate.net.

Further developments include advancements in stationary phase materials for chromatography, leading to improved separation efficiency and the ability to analyze more complex samples solubilityofthings.com. Miniaturization technologies, such as microfluidics and lab-on-a-chip devices, promise even higher throughput and reduced sample requirements, facilitating rapid analysis and screening researchgate.net. The integration of automation and robotics with chromatographic systems is also revolutionizing analytical throughput, allowing for the simultaneous analysis of multiple samples, which is beneficial for extensive profiling studies solubilityofthings.com. These advancements collectively offer the potential for more robust, faster, and comprehensive characterization of this compound in various research contexts.

Data Table: Comparative Analytical Techniques for this compound Profiling

| Technique | Key Features | Potential Applications in this compound Research |

| LC-MS/MS | High sensitivity, high specificity, quantitative analysis, metabolite ID | Precise quantification in biological samples, identification of metabolic pathways, impurity profiling. |

| GC-MS/MS | High sensitivity, high specificity, suitable for volatile/semi-volatile compounds | Analysis of volatile derivatives of this compound, impurity profiling, environmental monitoring. |

| High-Resolution MS | Enhanced mass accuracy, improved identification of unknowns | Detailed structural elucidation of this compound and its related compounds, advanced impurity profiling. |

| Microfluidics | Miniaturization, high throughput, reduced sample/reagent consumption | Rapid screening, point-of-care analysis, efficient sample preparation for this compound analysis. |

| Automated Systems | Increased sample throughput, reduced manual error, enhanced reproducibility | Large-scale pharmacokinetic studies, quality control of this compound synthesis, high-throughput screening. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of multiple 'omics' technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, holistic approach to understanding complex biological systems azolifesciences.comnih.gov. This multi-faceted perspective is essential for uncovering the intricate interplay of biomolecules and their functions, which is often missed by single-omics studies azolifesciences.com. For this compound research, integrating these technologies could provide profound insights into its broader biological impact and mechanisms of action.

Metabolomics can elucidate the full spectrum of small molecules (metabolites) present in biological samples, thereby revealing this compound's metabolic fate, identifying novel metabolic pathways, or uncovering how it interacts with endogenous metabolic networks azolifesciences.comnih.gov. Proteomics, on the other hand, can identify and quantify proteins, offering insights into this compound's direct protein targets, its influence on protein expression levels, or its effects on post-translational modifications azolifesciences.comnih.gov. By combining data from these different omics layers, researchers can build a more comprehensive picture, potentially identifying key pathways affected by this compound and revealing its systemic effects in biological systems, which is particularly relevant in toxicological research researchgate.net.

Data Table: Omics Technologies and Their Potential in this compound Research

| Omics Technology | Type of Biological Information Provided | Potential Applications in this compound Research |

| Metabolomics | Small molecules (metabolites) | Elucidating metabolic pathways, identifying biomarkers of exposure or effect, understanding drug-drug interactions, assessing metabolic fate. |

| Proteomics | Proteins, their abundance, modifications, and interactions | Identifying direct protein targets, understanding this compound's impact on cellular signaling, discovering protein-based biomarkers. |

| Transcriptomics | RNA transcripts (gene expression) | Revealing changes in gene expression patterns induced by this compound, understanding regulatory mechanisms. |

| Genomics | DNA sequence, variations, and structure | Identifying genetic predispositions that might influence this compound response, understanding gene-environment interactions. |

| Multi-Omics Integration | Holistic view of biological processes across multiple molecular levels | Comprehensive understanding of this compound's mechanisms of action, systems toxicology, biomarker discovery, and pathway analysis. |

Development of this compound as a Biochemical Probe for Enzyme and Receptor Studies

Chemical probes are indispensable tools in biological research, enabling the perturbation and elucidation of specific biological processes and molecular targets nih.govmdpi.com. The development of this compound as a chemical probe could unlock new avenues for studying its interactions with enzymes and receptors. This might involve synthesizing modified versions of this compound, such as those incorporating fluorescent tags, radiolabels, or affinity handles, to facilitate visualization, isolation, or quantitative measurement of its binding and effects in complex biological systems nih.govmdpi.comcancer.gov.

Such probes could be instrumental in target validation, allowing researchers to confirm whether this compound engages specific molecular targets and to study the functional consequences of this engagement promega.com. For instance, a labeled this compound could be used in binding assays or pull-down experiments followed by mass spectrometry to identify its direct protein partners mdpi.commatthewslab.org. Furthermore, this compound-based probes could be designed to study enzyme kinetics, receptor occupancy, or signaling pathways, providing detailed mechanistic insights into its biological activity. The development of high-quality chemical probes requires careful consideration of affinity, selectivity, and cellular potency to ensure reliable experimental outcomes promega.com.

Data Table: this compound as a Biochemical Probe: Potential Applications

| Probe Modification/Approach | Target Type (Enzyme/Receptor) | Type of Study Facilitated | Potential Insights Gained |

| Fluorescent Labeling | Enzymes, Receptors, Cellular targets | Localization studies, live-cell imaging, target engagement assays, receptor binding studies | Visualizing this compound's distribution within cells, confirming target binding in situ, assessing receptor dynamics. |

| Radiolabeling | Enzymes, Receptors, Tissues | Pharmacokinetic studies, biodistribution studies, quantitative receptor binding assays | Precise quantification of this compound levels in vivo, determining tissue distribution, mapping receptor density. |

| Affinity Tags (e.g., Biotin) | Proteins | Target identification (pull-down assays), affinity purification, target engagement assays | Identifying this compound's interacting proteins, quantifying binding affinity, validating target engagement. |

| Photo-crosslinking | Proteins | Irreversible target identification, studying transient interactions, mapping binding sites | Covalently capturing transient protein-Norhexobarbital interactions, identifying binding sites on target proteins. |

| PROTACs (if applicable) | Target Proteins | Targeted protein degradation | Investigating the functional consequences of specific protein depletion mediated by this compound or its derivatives. |

Novel Computational Approaches in this compound Research and Predictive Modeling

Computational methodologies offer powerful tools for predicting, modeling, and understanding the behavior of chemical compounds, thereby accelerating research and reducing experimental burdens service.gov.ukelifesciences.org. For this compound, these approaches can provide critical insights into its molecular properties, potential interactions, and biological activities in silico.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate this compound's chemical structure with its observed or predicted biological activities, potentially identifying structural features that drive specific effects or toxicity service.gov.uk. Molecular docking simulations can predict how this compound binds to known or hypothesized protein targets, offering insights into binding affinity and key interaction points mdpi.comservice.gov.uk. Molecular dynamics simulations can further explore the stability and dynamic behavior of these complexes over time. Furthermore, machine learning algorithms can be trained on existing data to predict various properties of this compound, such as its absorption, distribution, metabolism, excretion (ADME) profiles, potential toxicity, or even its efficacy in specific biological contexts service.gov.ukamericanpharmaceuticalreview.com. These predictive models can guide experimental design, prioritize research hypotheses, and accelerate the discovery process.

Q & A

Q. What experimental models are used to assess the hypnotic activity of Norhexobarbital, and how are they standardized?

this compound’s hypnotic activity is evaluated in preclinical rodent models using intraperitoneal or intravenous administration. Sleeping time (duration of loss of righting reflex) and blood concentrations at awakening are key endpoints. For example, a dosage of 12 mg/kg in rats induced sleeping times of 3–4 minutes, with awakening correlating to blood concentrations of ~20 µg/mL . These models prioritize dose-response consistency and metabolic clearance rates.

Q. How are partition coefficients (e.g., octanol/water) determined for this compound, and why are they critical for pharmacokinetic studies?

Partition coefficients measure lipophilicity, which predicts drug distribution and blood-brain barrier penetration. This compound’s octanol/water and hepatocyte/water partition coefficients are derived via shake-flask or chromatographic methods. A strong correlation (r = 0.957) exists between these systems, though this compound’s values are lower than alkyl-substituted barbiturates, suggesting reduced tissue permeability .

Q. What methodologies are employed to analyze this compound’s metabolic stability in hepatic microsomes?

Metabolic stability is assessed using in vitro microsomal incubations with NADPH cofactors. Samples are analyzed via LC-MS/MS to quantify parent compound depletion. This compound’s lower lipophilicity, compared to N-methyl derivatives, may reduce cytochrome P450 binding affinity, slowing oxidation .

Q. How do structural modifications (e.g., N-methylation) influence this compound’s enzyme-binding affinity?

N-methylation increases lipophilicity and enhances binding to cytochrome P450 enzymes. For example, this compound’s К (binding constant) for P450 is 0.08 mMol, while its N-methylated analogue (hexobarbital) has a К of 0.09 mMol. Reciprocal plots of enzyme kinetics reveal optimal affinity for cycloheptenyl-substituted derivatives, guiding structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzyme-binding affinities (К values) for this compound across studies?

Discrepancies arise from methodological variables, such as microsome sources (e.g., phenobarbital-induced vs. naïve rodents) and assay conditions. For instance, Topham (1970) reported К = 0.08 mMol for this compound, while Jansson (1973) cited 0.08 nM for hexobarbital. Standardizing enzyme sources, substrate concentrations, and detection methods (e.g., UV vs. radiometric assays) is critical for cross-study validation .

Q. What experimental designs optimize the detection of this compound’s active metabolites in neurochemical studies?

High-resolution mass spectrometry (HR-MS) coupled with in vivo microdialysis allows real-time tracking of metabolites in brain extracellular fluid. Targeted MRM transitions can identify hydroxylated or glucuronidated derivatives. Conflicting metabolic pathway interpretations (e.g., hepatic vs. CNS metabolism) require isotope-labeled this compound and tissue-specific sampling .

Q. How do cycloalkenyl substituents at the 5-position affect this compound’s enzyme-binding kinetics?

Cycloalkenyl substituent size (e.g., cyclohexenyl vs. cycloheptenyl) alters steric interactions with P450’s active site. Reciprocal plots of binding affinity show a peak for cycloheptenyl derivatives, suggesting optimal ring size for enzyme-substrate complementarity. Computational docking studies (e.g., AutoDock Vina) can validate these empirical observations .

Q. What strategies mitigate confounding variables in long-term studies of this compound’s neurochemical effects?

Longitudinal studies require controlled variables such as circadian rhythm synchronization, diet consistency, and stress minimization (e.g., automated dosing systems). Confounding factors like enzyme induction from repeated dosing are addressed using intermittent washout periods and sham-treated control groups .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of this compound’s metabolic clearance?

IVIVE integrates hepatocyte clearance data with physiologically based pharmacokinetic (PBPK) modeling. Adjustments for species-specific differences (e.g., rat vs. human microsomal activity) and protein binding improve accuracy. This compound’s lower partition coefficients necessitate corrections for non-specific tissue binding in these models .

Q. What statistical approaches are suitable for analyzing contradictory dose-response data in this compound studies?

Bayesian hierarchical models account for inter-study variability by pooling data across experiments while preserving study-specific effects. For example, conflicting reports on hypnotic potency (e.g., 3–4 min vs. 5–6 min sleeping times) are analyzed using posterior probability distributions to identify outliers or systematic biases .

Methodological Considerations

- Data Contradiction Analysis : Use meta-analytic frameworks (e.g., PRISMA guidelines) to harmonize divergent results, prioritizing studies with standardized protocols .

- Experimental Design : Employ factorial designs to isolate variables (e.g., substituent effects vs. metabolic pathways) and reduce Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.